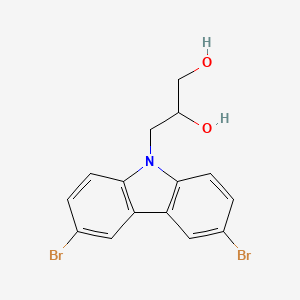

3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol

Description

Evolution of Carbazole-Based Compounds as Privileged Heterocyclic Scaffolds in Organic Synthesis

Carbazole (B46965), a tricyclic aromatic heterocycle, has steadily grown in prominence within the scientific community over the past several decades. researchgate.netbohrium.com Its rigid, planar, and electron-rich π-conjugated system provides a unique combination of thermal stability, photochemical stability, and desirable electronic properties. nih.govresearchgate.net Historically, the synthesis of the carbazole core relied on classic named reactions such as the Borsche–Drechsel cyclization, the Graebe–Ullmann reaction, and the Bucherer carbazole synthesis. wikipedia.orgnih.gov While foundational, these methods often required harsh conditions, such as high temperatures, and had limitations regarding functional group tolerance. researchgate.net

The evolution of synthetic organic chemistry has ushered in an era of more efficient, selective, and environmentally conscious methodologies for constructing the carbazole nucleus. researchgate.netbohrium.com Modern techniques, including transition metal-catalyzed reactions like C-H activation and hydroarylation, have expanded the accessibility and structural diversity of carbazole derivatives. rsc.org This has allowed for the precise installation of functional groups at various positions on the carbazole ring system (most commonly the 3, 6, and 9 positions), enabling the fine-tuning of their optical and electronic properties. nih.govresearchgate.net

This synthetic versatility has established carbazoles as "privileged scaffolds" in two major fields:

Materials Science: Carbazole derivatives are integral components in organic electronics. They are widely used as host materials, hole-transporting materials, and emitters in Organic Light-Emitting Diodes (OLEDs) due to their high triplet energies and charge-transport capabilities. researchgate.netmdpi.comrsc.org They also find applications in organic photovoltaics (solar cells) and as sensors. nih.govnih.gov

Medicinal Chemistry: The carbazole framework is a key structural motif in numerous biologically active natural products and synthetic compounds, exhibiting a range of pharmacological activities, including anticancer and antioxidant properties. researchgate.netmdpi.comnih.gov

Significance of Vicinal Diol Functionalities in Synthetic Chemistry and Material Precursors

A vicinal diol, or glycol, is a compound containing two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.mewikipedia.orgtaylorandfrancis.com This structural feature is of fundamental importance in organic chemistry for several reasons. Vicinal diols are key intermediates in numerous synthetic transformations and serve as versatile precursors for a wide array of other functional groups. fiveable.me

Key roles of vicinal diols include:

Synthetic Intermediates: They are often formed through the oxidation of alkenes using reagents like osmium tetroxide or potassium permanganate (B83412). fiveable.mewikipedia.org The diol can then be further manipulated; for instance, oxidative cleavage of the carbon-carbon bond between the hydroxyl groups yields aldehydes or ketones. chemistrysteps.combartleby.com

Protecting Groups: Vicinal diols, such as ethylene (B1197577) glycol, are commonly used to protect carbonyl groups (aldehydes and ketones) by forming cyclic acetals. wikipedia.orgchemistrysteps.com These acetals are stable under basic conditions, allowing for chemical modifications elsewhere in the molecule, and can be easily removed under acidic conditions to regenerate the carbonyl group. chemistrysteps.com

Polymer Precursors: The two hydroxyl groups provide reactive sites for polymerization reactions. Diols like ethylene glycol are essential co-monomers in the synthesis of important polymers such as polyesters (e.g., polyethylene (B3416737) terephthalate, PET) and polyurethanes. wikipedia.orgchemistrysteps.comyoutube.com

The presence of the vicinal diol functionality imparts water solubility and provides handles for further chemical modification, making it a valuable addition to complex molecules. bartleby.com

Rationale for Investigating 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol as a Multifunctional Building Block

The compound this compound is designed as a multifunctional building block that strategically combines the distinct advantages of its constituent parts: the dibrominated carbazole core and the vicinal diol side chain.

The rationale for its investigation stems from the synergistic potential of these two moieties:

The 3,6-Dibromocarbazole (B31536) Core: This unit serves as the functional engine of the molecule. The carbazole backbone provides the inherent thermal stability and photo-physical properties (e.g., fluorescence) desired for electronic materials. rsc.org The bromine atoms at the 3- and 6-positions are not merely passive substituents; they are crucial synthetic handles. These positions are highly activated for a variety of palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig amination), allowing for the attachment of other aromatic groups to build extended π-conjugated systems. researchgate.net This modularity is essential for tuning the HOMO/LUMO energy levels and, consequently, the electronic and optical properties of the final material. mdpi.com

The N-9 Propane-1,2-diol Side Chain: Attaching the functional side chain at the nitrogen (N-9) position isolates its reactivity from the electronically active π-system of the carbazole core. The vicinal diol provides two reactive hydroxyl groups. These can be used to graft the entire dibromocarbazole unit onto other structures, initiate polymerization to form new materials, or be converted into other functional groups like epoxides for subsequent ring-opening reactions. chemistrysteps.combeilstein-journals.org

Therefore, this compound is a versatile platform molecule. It allows synthetic chemists to first build a complex, electronically-tuned aromatic structure via reactions at the bromine positions and then incorporate this entire functional unit into a larger macromolecular assembly, such as a polymer, using the reactivity of the diol. This dual functionality makes it a highly valuable intermediate for creating advanced materials with tailored properties for applications in fields like organic electronics.

Overview of Advanced Research Methodologies Applicable to Novel Carbazole-Diol Systems

The characterization and investigation of novel carbazole-diol systems like this compound require a suite of advanced analytical and computational techniques to elucidate their structure, properties, and potential applications. These methodologies provide a comprehensive understanding of the molecule's behavior from the atomic to the bulk material level.

Table 1: Advanced Research Methodologies for Carbazole-Diol Systems

| Methodology Category | Specific Technique | Application and Insights Provided |

|---|---|---|

| Spectroscopic Analysis | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirms the molecular structure by identifying the chemical environment of hydrogen and carbon atoms. Essential for verifying successful synthesis. beun.edu.tr |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies characteristic functional groups, such as the O-H stretch of the diol, the N-H of a precursor carbazole, and C-Br bonds. beun.edu.trrsc.org | |

| UV-Visible (UV-Vis) Spectroscopy | Investigates the electronic absorption properties, providing information on the π-conjugated system and the energy gap (HOMO-LUMO gap). scholarena.com | |

| Fluorescence Spectroscopy | Measures the emission properties (photoluminescence), including quantum yield, which is critical for applications in OLEDs and sensors. acs.org | |

| Electrochemical Analysis | Cyclic Voltammetry (CV) | Determines the oxidation and reduction potentials, allowing for the estimation of HOMO and LUMO energy levels and assessing electrochemical stability. researchgate.netfrontiersin.org |

| Thermal Analysis | Thermogravimetric Analysis (TGA) | Measures the decomposition temperature (Td), indicating the material's thermal stability, which is crucial for device fabrication and longevity. mdpi.comrsc.org |

| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) for amorphous materials, which relates to the morphological stability of thin films used in devices. mdpi.comrsc.org | |

| Computational Modeling | Density Functional Theory (DFT) | Predicts molecular geometry, vibrational frequencies (for comparison with FT-IR), and electronic properties (HOMO/LUMO energies). researchgate.netscholarena.comnih.gov |

These methods, when used in combination, offer a powerful approach to rationally design, synthesize, and characterize new carbazole-diol-based materials for targeted applications in advanced technologies. rsc.org The coupled experimental-computational approach is particularly effective for refining the understanding of structure-property relationships. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br2NO2/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11(20)8-19/h1-6,11,19-20H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYGUDMWFAJTRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2CC(CO)O)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384335 | |

| Record name | 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173157-92-1 | |

| Record name | 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3 3,6 Dibromocarbazol 9 Yl Propane 1,2 Diol

Retrosynthetic Analysis and Design Principles for Dibromocarbazole-Diols

Retrosynthetic analysis serves as a foundational tool in devising a logical and efficient synthesis plan. The target molecule, 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol, can be deconstructed into key synthons, revealing potential synthetic pathways.

The primary disconnection severs the C-N bond at the carbazole (B46965) nitrogen, separating the 3,6-dibromocarbazole (B31536) core from the propane-1,2-diol side chain. This suggests an N-alkylation reaction as the final key step in the synthetic sequence. The 3,6-dibromocarbazole synthon is a stable and known precursor, while the propane-1,2-diol moiety can be introduced using a variety of three-carbon electrophilic reagents.

Further retrosynthetic analysis of the 3,6-dibromocarbazole core points to two main strategies for its formation:

Halogenation: This approach starts with the readily available carbazole parent ring, followed by a regioselective dibromination at the 3 and 6 positions.

Cyclization: This strategy involves the construction of the carbazole ring system from a suitably substituted biaryl precursor.

The choice of the propane-1,2-diol precursor is critical. A disconnection of the C-C and C-O bonds in the diol side chain leads back to simpler, often commercially available, starting materials. Key precursors for the diol moiety include glycidol (B123203) or related epoxides, or an allyl group that can be subsequently dihydroxylated.

Multistep Synthetic Routes to the 3,6-Dibromocarbazole Core Precursors

Halogenation Strategies for Regioselective Dibromination

The direct bromination of carbazole is a common and effective method for synthesizing the 3,6-dibromo derivative. The electron-rich nature of the carbazole ring system directs electrophilic substitution primarily to the 3 and 6 positions.

A widely used reagent for this transformation is N-Bromosuccinimide (NBS) . The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). By controlling the stoichiometry of NBS, selective dibromination can be achieved. For instance, reacting carbazole with two equivalents of NBS in DMF at room temperature can yield 3,6-dibromocarbazole in good yields. chem-station.com

Another effective brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . This reagent offers an alternative to NBS and can provide high purity 3,6-dibromocarbazole under mild conditions. A patented method describes the use of DBDMH in absolute ethanol (B145695) at room temperature, which simplifies the work-up procedure and is amenable to industrial-scale production. amazonaws.com

Below is a table summarizing common halogenation methods for the synthesis of 3,6-dibromocarbazole.

| Brominating Agent | Solvent | Temperature | Yield | Reference |

| N-Bromosuccinimide (NBS) | DMF | Room Temperature | Good | chem-station.com |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Ethanol | Room Temperature | High | amazonaws.com |

Cyclization Reactions for Carbazole Ring Formation from Biaryl Precursors

An alternative to the direct halogenation of carbazole is the construction of the carbazole ring system from acyclic biaryl precursors. These methods offer flexibility in introducing substituents at various positions of the carbazole core.

One classical method is the Graebe-Ullmann synthesis . This reaction involves the diazotization of a 2-amino-N-phenylaniline derivative, followed by an intramolecular cyclization with the elimination of nitrogen gas. The reaction typically proceeds via a triazole intermediate which, upon heating, forms the carbazole.

A more contemporary and versatile approach is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aniline (B41778) with an o-haloaniline derivative to form a diphenylamine (B1679370) intermediate, which can then be cyclized to a carbazole. Palladium-catalyzed variations of the Ullmann reaction have also been developed, offering milder reaction conditions and broader substrate scope. For instance, the intramolecular palladium-catalyzed C-N bond formation in 2-amino-2'-halobiphenyls is an efficient route to the carbazole skeleton.

Another significant method is the palladium-catalyzed cyclization of o-iodoanilines with silylaryl triflates. This process allows for the in-situ formation of N-arylated o-iodoanilines which then undergo intramolecular cyclization to afford carbazoles in good to excellent yields. rwth-aachen.de

Introduction of the Propane-1,2-diol Moiety via N-Alkylation Approaches

With the 3,6-dibromocarbazole core in hand, the final key step is the introduction of the propane-1,2-diol side chain at the 9-position. This is typically achieved through N-alkylation.

Alkylation with Glycidol or Related Epoxide Precursors

A direct and efficient method for installing the propane-1,2-diol moiety is through the N-alkylation of 3,6-dibromocarbazole with an epoxide precursor, most commonly glycidol (2,3-epoxy-1-propanol). The reaction proceeds via a nucleophilic attack of the carbazole nitrogen on the terminal carbon of the epoxide ring, followed by ring-opening.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF. The base deprotonates the carbazole nitrogen, increasing its nucleophilicity. The subsequent ring-opening of the epoxide by the carbazolide anion is regioselective, with the attack occurring at the less sterically hindered carbon of the epoxide. This leads directly to the formation of this compound.

A general procedure involves stirring 3,6-dibromocarbazole with a base in DMF, followed by the addition of glycidol. The reaction mixture is then heated to ensure complete reaction.

Direct Glycolation or Hydroxylation Strategies

An alternative two-step approach involves the initial N-alkylation of 3,6-dibromocarbazole with an allyl halide (e.g., allyl bromide) to form N-allyl-3,6-dibromocarbazole. This intermediate can then be dihydroxylated to yield the desired propane-1,2-diol.

This dihydroxylation can be achieved using various reagents. A classic method is the use of osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). This reaction proceeds via a syn-addition mechanism, leading to a cis-diol.

For enantioselective synthesis, the Sharpless asymmetric dihydroxylation can be employed. This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The choice of ligand determines the stereochemistry of the resulting diol. The reaction is highly efficient and provides access to enantiomerically enriched this compound. researchgate.netwikipedia.orgalfa-chemistry.com

The table below outlines the reagents for the direct glycolation of an N-allyl precursor.

| Dihydroxylation Method | Reagents | Stereochemistry | Reference |

| Standard Dihydroxylation | OsO₄ (catalytic), NMO | Syn (cis-diol) | masterorganicchemistry.com |

| Sharpless Asymmetric Dihydroxylation | OsO₄ (catalytic), K₃Fe(CN)₆, Chiral Ligand (e.g., (DHQ)₂PHAL) | Enantioselective | researchgate.netwikipedia.orgalfa-chemistry.com |

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The synthesis of this compound typically involves the N-alkylation of 3,6-dibromocarbazole. This key transformation requires careful optimization of various reaction parameters to maximize yield and purity. The process generally involves the reaction of the potassium salt of 3,6-dibromocarbazole with an appropriate three-carbon electrophile, such as glycidol or 3-chloropropane-1,2-diol. Studies on analogous reactions, such as the N-alkylation of carbazole with epoxides, have shown that factors like the choice of catalyst, solvent, base, and temperature are critical for achieving high efficiency and regioselectivity. researchgate.net A straightforward method for preparing similar N-(β-hydroxyalkyl)carbazoles involves the regioselective ring-opening of epoxides by the potassium salt of carbazole, which can produce good to excellent yields. researchgate.net

Catalytic Approaches in Carbazole Functionalization

The functionalization of the carbazole scaffold is a pivotal area of research, driven by the wide-ranging applications of its derivatives in materials science and medicinal chemistry. nih.gov Transition metal-catalyzed C-H activation has become a powerful strategy for the direct and regioselective modification of carbazoles, offering a more sustainable and efficient alternative to traditional cross-coupling reactions. nih.govchim.it Various catalytic systems have been developed that enable diverse transformations of the carbazole core. nih.govresearchgate.net

Palladium-based catalysts are extensively used. For instance, a palladium-catalyzed tandem reaction involving directed C-H functionalization and amide arylation has been developed to produce substituted carbazoles efficiently. acs.org Similarly, heterogeneous Pd/C catalysts have been employed for the clean synthesis of carbazoles via intramolecular oxidative C-H/C-H coupling. acs.org Other transition metals like rhodium, iron, and copper have also proven effective. researchgate.netrsc.org For example, Lewis acids such as Sc(OTf)₃ and FeCl₂ have been used to catalyze annulation and cycloaddition reactions to build complex carbazole structures. rsc.org

While many catalytic methods focus on modifying the aromatic rings (C-H functionalization), catalysis also plays a role in N-alkylation. Gold(I) salts, for instance, have shown high activity in promoting carbocyclization processes of indole-tethered allenes to form the carbazole skeleton. chim.it For the direct N-alkylation step, which is central to the synthesis of the title compound, phase-transfer catalysts and metal complexes can be employed to facilitate the reaction under milder conditions. researchgate.netmdpi.com

Below is a table summarizing various catalytic systems used in the functionalization of carbazoles.

| Catalyst System | Type of Functionalization | Reaction Description | Reference(s) |

| Palladium (e.g., Pd(OAc)₂, Pd/C) | C-H Functionalization / Cyclization | Enables direct arylation and intramolecular C-H amination to form the carbazole ring. bohrium.com | acs.orgacs.orgacs.org |

| Rhodium (e.g., Rh(III) complexes) | C-H Activation / Annulation | Used for benzannulation of indoles to construct the carbazole core. | nih.govresearchgate.netresearchgate.net |

| Copper (e.g., CuCl) | N-Arylation / C-N Coupling | Classic catalyst for Ullmann coupling reactions to form N-aryl carbazoles. nih.govtheaic.org | |

| Iron (e.g., FeCl₂) | Cycloaddition / Domino Reactions | Catalyzes domino sequences from substituted indoles to produce benzo[b]carbazole derivatives. rsc.org | rsc.org |

| Gold (e.g., Au(I) salts) | Carbocyclization | Promotes cyclization of indole-tethered allenes to furnish the carbazole structure. chim.it | chim.it |

| Lewis Acids (e.g., Sc(OTf)₃, BF₃·OEt₂) | Annulation / Friedel-Crafts | Catalyzes cascade reactions and arylation/electrocyclization sequences to build annulated carbazoles. rsc.org | rsc.org |

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent and the reaction temperature are paramount in the N-alkylation of carbazoles, significantly influencing reaction rates, yields, and selectivity. In the synthesis of N-(β-hydroxyalkyl)carbazoles via the ring-opening of epoxides, a systematic study of these parameters is crucial. researchgate.net The reaction is typically performed by first forming the potassium salt of the carbazole using a base, followed by the addition of the alkylating agent.

Solvent Effects: The polarity and coordinating ability of the solvent can stabilize intermediates and transition states, thereby affecting the reaction's efficiency. For N-alkylation, polar aprotic solvents are often preferred.

Dimethyl Sulfoxide (DMSO): Often an excellent choice, as demonstrated in the reaction of the potassium salt of carbazole with epoxides, leading to high yields of N-(β-hydroxyalkyl)carbazoles. researchgate.net

N,N-Dimethylformamide (DMF): A common solvent for nucleophilic substitution reactions, used in the synthesis of 3,6-dibromocarbazole itself and in subsequent functionalization steps. theaic.orgchemicalbook.commdpi.com

Acetonitrile: Has been shown to provide a good balance between substrate conversion and reaction selectivity in similar oxidative coupling reactions and is considered a "greener" option than chlorinated solvents. scielo.br

Acetone: Used in N-alkylation reactions, often in the presence of a base like K₂CO₃. mdpi.com

Temperature Effects: Temperature controls the reaction kinetics. While higher temperatures can accelerate the reaction, they may also lead to the formation of side products or decomposition of starting materials. researchgate.net An optimal temperature must be determined experimentally. For instance, the regioselective ring-opening of epoxides by the potassium salt of carbazole was effectively carried out at 100 °C in DMSO. researchgate.net In other cases, reactions are conducted at room temperature or even lower temperatures, particularly when using highly reactive catalysts or substrates. rsc.org Microwave irradiation has emerged as a technique to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields in a solvent-free environment. researchgate.netresearchgate.net

The following table illustrates the hypothetical influence of different conditions on the yield of a typical N-alkylation of 3,6-dibromocarbazole, based on findings from analogous reactions. researchgate.net

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| DMSO | K₂CO₃ / KOH | 100 | 4 | High (e.g., >85%) |

| DMF | K₂CO₃ | 80-120 | 6-12 | Moderate to High |

| Acetonitrile | K₂CO₃ | Reflux (~82°C) | 12-24 | Moderate |

| Acetone | K₂CO₃ | Reflux (~56°C) | 24-48 | Low to Moderate |

| Dichloromethane (B109758) | PTC | Room Temp | 24 | Variable |

Principles of Sustainable Chemistry in the Synthesis of this compound

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of complex organic molecules like carbazole derivatives to minimize environmental impact. researchgate.net The synthesis of the title compound can be made more sustainable by considering several aspects of the reaction process, from the choice of starting materials to the reaction conditions and work-up procedures.

Atom Economy and Reaction Design: The ideal synthesis route maximizes the incorporation of all materials used in the process into the final product. Transition metal-catalyzed C-H functionalization is a prime example of an atom-economical approach as it avoids the need for pre-functionalized starting materials. chim.it For the N-alkylation step, the addition of 3,6-dibromocarbazole to an epoxide like glycidol is highly atom-economical, as the entire epoxide molecule is incorporated into the product.

Use of Greener Solvents: A significant portion of chemical waste comes from volatile organic solvents. Replacing hazardous solvents like dichloromethane or benzene (B151609) with more benign alternatives is a key goal of green chemistry. scielo.br For carbazole synthesis, options include using bio-based solvents like glycerol, which can also be recovered and reused. rsc.org Acetonitrile is also considered a greener alternative to many chlorinated solvents. scielo.br

Energy Efficiency: Conventional heating methods often require long reaction times and significant energy input. Microwave-assisted synthesis has been shown to dramatically accelerate the N-alkylation of carbazoles, reducing reaction times from hours to minutes and often improving yields. researchgate.netresearchgate.net Performing reactions at ambient temperature, when feasible, is another effective way to conserve energy. rsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts, used in small amounts, can increase reaction efficiency, reduce temperatures, and improve selectivity, thereby minimizing waste. researchgate.net Heterogeneous catalysts, such as Pd/C, are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing both cost and waste. acs.org The development of catalysts based on earth-abundant and non-toxic metals like iron is also a key area of sustainable chemistry research. rsc.org

By integrating these principles—such as using a catalytic, atom-economical N-alkylation with glycidol in a recyclable, green solvent under energy-efficient conditions (e.g., microwave irradiation)—the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 3,6 Dibromocarbazol 9 Yl Propane 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Comprehensive 1D and 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Through-Space and Through-Bond Correlations

No published 1D or 2D NMR data for 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol could be located. Such data would be essential for the definitive assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of the propanediol (B1597323) moiety to the dibromocarbazole core. Techniques like COSY would confirm proton-proton couplings within the propane (B168953) chain, while HSQC and HMBC would be crucial for assigning carbons and identifying through-bond correlations, including the key bond between the carbazole (B46965) nitrogen and the propyl chain. NOESY experiments would be necessary to determine through-space interactions, providing insight into the molecule's preferred conformation.

Dynamic NMR Studies for Rotational Barriers (if applicable)

Information regarding dynamic NMR studies to determine rotational barriers, for instance, around the N-C bond connecting the carbazole and the propane chain, is not available.

Vibrational Spectroscopy (FT-IR and Raman) for Detailed Functional Group Analysis and Intermolecular Interactions

Specific FT-IR and Raman spectra for this compound are not documented in the available literature. Analysis of such spectra would be expected to show characteristic vibrational modes for the O-H stretches of the diol group, C-H stretches of the aromatic and aliphatic portions, C-N stretching of the carbazole, and the C-Br stretches. The positions and shapes of the O-H bands could also provide evidence of hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Verification and Fragmentation Pathway Mapping

While the molecular formula (C₁₅H₁₃Br₂NO₂) can be determined, no experimental high-resolution mass spectrometry data has been published. HRMS would be required to confirm this elemental composition with high precision. Furthermore, analysis of the fragmentation pattern would be necessary to map the breakdown of the molecule under ionization, providing further structural confirmation.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

A crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography would provide unambiguous proof of its three-dimensional structure in the solid state.

Identification of Intramolecular and Intermolecular Hydrogen Bonding Networks

Without a crystal structure, the specific intramolecular and intermolecular hydrogen bonding networks cannot be identified. It would be hypothesized that the hydroxyl groups of the diol moiety would be key participants in such interactions, influencing the crystal packing.

Insights into Supramolecular Assembly Motifs in the Solid State

Detailed research findings and data on the supramolecular assembly of this compound in the solid state are not available in the current scientific literature. To elucidate the supramolecular motifs, a crystal structure determination of the compound would be required. Such an analysis would provide precise measurements of intermolecular distances and angles, revealing the nature of the interactions that govern the crystal packing.

Typically, the analysis of a compound with the functional groups present in this compound—namely the carbazole moiety, bromine atoms, and a diol substituent—would involve the investigation of several key supramolecular interactions:

Hydrogen Bonding: The propane-1,2-diol group contains hydroxyl (-OH) functions that are strong hydrogen bond donors and acceptors. It would be anticipated that these groups play a significant role in the formation of hydrogen-bonding networks, potentially leading to the assembly of molecules into chains, sheets, or more complex three-dimensional architectures. The specific hydrogen-bonding patterns (e.g., O-H···O) would be a primary focus of the structural analysis.

π-π Stacking: The aromatic carbazole core is susceptible to π-π stacking interactions. The analysis would focus on the geometry of these interactions, such as face-to-face or offset arrangements, and the distances between the aromatic planes.

Halogen Bonding: The bromine atoms on the carbazole ring could potentially act as halogen bond donors, interacting with electron-rich atoms.

Without experimental data from single-crystal X-ray diffraction, any discussion of the supramolecular assembly of this specific compound would be purely speculative.

Computational and Theoretical Investigations of 3 3,6 Dibromocarbazol 9 Yl Propane 1,2 Diol

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Computational NMR Chemical Shift and Coupling Constant Prediction for Structural Validation

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural validation of synthesized compounds like 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, are typically performed using Density Functional Theory (DFT). These predicted values, when compared with experimental NMR data, provide a high degree of confidence in the assigned molecular structure.

The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the dibromocarbazole core, as well as signals for the protons of the propane-1,2-diol side chain. Similarly, the ¹³C NMR spectrum would provide key information about the carbon framework. The correlation between the predicted and experimental spectra would be a critical step in confirming the successful synthesis and purification of the compound.

Table 1: Illustrative Predicted vs. Experimental NMR Data for a Related Carbazole (B46965) Derivative This table is illustrative and based on methodologies applied to similar carbazole compounds, as specific data for this compound is not publicly available.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| H1 | Data not available | Data not available |

| H2 | Data not available | Data not available |

Simulated Vibrational and Electronic Spectra for Experimental Data Interpretation

Computational simulations of vibrational and electronic spectra are invaluable for interpreting experimental data obtained from techniques like Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible spectroscopy. DFT calculations are commonly used to predict the vibrational frequencies and electronic transitions of molecules.

For the 3,6-dibromocarbazole (B31536) moiety, which forms the core of the title compound, DFT studies have been conducted to analyze its vibrational spectra. nih.gov These studies involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The predicted frequencies and their corresponding intensities can be compared with experimental FT-IR and Raman spectra to assign the observed vibrational modes to specific molecular motions, such as C-H stretching, C=C stretching of the aromatic rings, C-N stretching, and C-Br stretching. nih.govtheaic.org

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Visible spectra). These calculations provide information about the electronic transitions between molecular orbitals. For 3,6-dibromocarbazole, experimental UV-Visible spectra show characteristic absorption maxima. theaic.org TD-DFT calculations can help assign these absorptions to specific electronic transitions, providing insight into the electronic structure of the molecule.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for the 3,6-Dibromocarbazole Core This table is illustrative and based on data for the 3,6-dibromocarbazole core, as specific data for this compound is not publicly available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) theaic.org | Assignment |

|---|---|---|---|

| N-H Stretch | Data not available | 3406 | Stretching vibration of the N-H bond |

| Ar C-H Stretch | Data not available | 3068 | Stretching vibration of aromatic C-H bonds |

| Ar C=C Stretch | Data not available | 1471 | Stretching vibration of aromatic C=C bonds |

| C-N Stretch | Data not available | 1284 | Stretching vibration of the C-N bond |

| C-Br Stretch | Data not available | 570 | Stretching vibration of the C-Br bond |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Aggregation Tendencies at a Theoretical Level

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide valuable insights into its behavior in the solution phase, which is crucial for understanding its potential applications.

These simulations can predict how the molecule interacts with solvent molecules, its conformational flexibility, and its tendency to aggregate. The propane-1,2-diol side chain, with its hydroxyl groups, can form hydrogen bonds with solvent molecules and potentially with other molecules of the same compound, leading to aggregation.

While specific MD simulation studies on this compound have not been reported, research on other carbazole derivatives has utilized this technique. nih.gov Such studies typically involve placing the molecule in a simulation box with a chosen solvent and then solving Newton's equations of motion for the system. The resulting trajectories can be analyzed to understand properties like solvation free energy, radial distribution functions (to study the local solvent structure around the molecule), and the potential for self-assembly or aggregation. These theoretical insights are critical for designing molecules with specific solution-phase properties.

Exploration of Chemical Reactivity and Derivatization Pathways for 3 3,6 Dibromocarbazol 9 Yl Propane 1,2 Diol

Reactions Involving the Dibromo Functionalities of the Carbazole (B46965) Core

The bromine atoms at the 3 and 6 positions of the carbazole ring are prime locations for introducing new functional groups and extending the molecule's conjugation. These transformations are predominantly achieved through transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.org For 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol, these reactions leverage the reactive C-Br bonds to attach various organic moieties, leading to the synthesis of larger, more complex structures, including polymers. The general catalytic cycle for these reactions involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and concluding with a reductive elimination step to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling : This reaction couples the dibromocarbazole core with organoboron compounds (boronic acids or esters) to form new C-C bonds. libretexts.orgnih.gov It is widely used to synthesize biaryls, conjugated polymers, and complex organic molecules under relatively mild conditions. nih.govderpharmachemica.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. nih.gov

Heck Reaction : The Heck (or Mizoroki-Heck) reaction involves the coupling of the dibromocarbazole with an alkene in the presence of a palladium catalyst and a base. byjus.comorganic-chemistry.orgwikipedia.org This method is effective for creating substituted alkenes and extending the π-conjugated system of the carbazole core. byjus.comwikipedia.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Coupling : This reaction forms a C-C bond between the dibromocarbazole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly reliable method for synthesizing aryl alkynes, which are valuable building blocks in materials science and medicinal chemistry. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction conditions are generally mild, allowing for a broad functional group tolerance. wikipedia.org

Buchwald-Hartwig Amination : This reaction creates a C-N bond by coupling the dibromocarbazole with a primary or secondary amine. wikipedia.orglibretexts.org It is a significant method for synthesizing aryl amines, which are prevalent in pharmaceuticals and electronic materials. wikipedia.orgrsc.orgbeilstein-journals.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction. wikipedia.orgrsc.orgyoutube.com

The following interactive table summarizes typical conditions for these palladium-catalyzed cross-coupling reactions on a dibromocarbazole substrate.

| Reaction | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Typical Solvent | Product Type |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, DMF | Aryl/Vinyl-substituted Carbazole |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PdCl₂ | P(o-tolyl)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkene-substituted Carbazole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, Piperidine (with CuI co-catalyst) | THF, Toluene | Alkyne-substituted Carbazole |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Amino-substituted Carbazole |

Direct nucleophilic aromatic substitution (SNAr) on the electron-rich carbazole ring is generally challenging. However, halogen exchange can be accomplished through alternative strategies, most notably halogen-metal exchange reactions. This process typically involves treating the dibromoarene with a strong organometallic base, such as n-butyllithium, at low temperatures. nih.govresearchgate.net This results in the regioselective replacement of a bromine atom with a lithium atom, forming a highly reactive organolithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a different halogen (e.g., by using I₂ or C₂Cl₆) or other functional groups. The regioselectivity of the metalation can often be controlled by the reaction conditions and the directing effects of substituents on the aromatic ring. researchgate.net

Chemical Transformations of the Propane-1,2-diol Moiety

The propane-1,2-diol side chain offers a versatile handle for a different set of chemical transformations, allowing for modification of the compound's polarity, solubility, and potential for further conjugation or linkage to other molecules.

The primary and secondary hydroxyl groups of the diol can be selectively oxidized to yield various carbonyl compounds. The outcome of the oxidation depends on the reagent used and the reaction conditions. chemistrysteps.com

Oxidation to Aldehyde/Ketone : Mild oxidizing agents can convert the primary alcohol to an aldehyde and the secondary alcohol to a ketone.

Oxidative Cleavage : Stronger oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate, can cleave the C-C bond between the two hydroxyl groups, resulting in the formation of two separate carbonyl compounds. rsc.org

Oxidation to Carboxylic Acid : Powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the primary alcohol all the way to a carboxylic acid, potentially with cleavage of the diol depending on the conditions. chemistrysteps.com A systematic study using oxoammonium salts like 4-acetamido-TEMPO has also shown effectiveness in oxidizing terminal diols to dialdehydes. rsc.org

The hydroxyl groups of the diol can readily undergo esterification and etherification. These reactions are not only useful for attaching other functional molecules but also serve as a key strategy in protecting group chemistry, where the diol is temporarily masked to allow for selective reactions elsewhere on the molecule. nih.govresearchgate.net

Esterification : The diol can react with carboxylic acids, acid chlorides, or anhydrides to form mono- or di-esters. This can be used to introduce a wide variety of functional groups. Oxidative esterification is another pathway for synthesizing such derivatives. nih.govbeilstein-journals.orgd-nb.info

Etherification : Reaction with alkyl halides or other electrophiles under basic conditions (e.g., Williamson ether synthesis) yields ethers. This can be used to attach alkyl chains or other functionalities.

The 1,2-diol arrangement is ideal for forming five-membered cyclic structures. youtube.com This is a common strategy for protecting the diol functionality. chem-station.comwikipedia.org

Acetal (B89532)/Ketal Formation : The diol reacts with an aldehyde or a ketone in the presence of an acid catalyst to form a cyclic acetal, specifically a 1,3-dioxolane (B20135) ring. organic-chemistry.orgkhanacademy.org This is a very common method for protecting 1,2-diols due to the stability of the resulting five-membered ring. youtube.comchem-station.com The protecting group can be easily removed under acidic aqueous conditions.

Cyclic Ether Formation : While less common for 1,2-diols compared to acetal formation, intramolecular cyclization to form an epoxide (oxirane) can be achieved through a two-step process. This typically involves selective activation of one hydroxyl group (e.g., conversion to a tosylate) followed by intramolecular nucleophilic attack by the other hydroxyl group under basic conditions.

The following interactive table summarizes the primary transformations of the propane-1,2-diol moiety.

| Reaction Type | Reagent(s) | Product Functional Group | Notes |

|---|---|---|---|

| Selective Oxidation | PCC, DMP | Aldehyde and/or Ketone | Oxidizes primary and secondary alcohols. |

| Oxidative Cleavage | NaIO₄, Pb(OAc)₄ | Aldehydes/Ketones (from cleavage) | Cleaves the C1-C2 bond of the diol. |

| Esterification | R-COOH (acid catalyst), R-COCl (base) | Ester(s) | Can form mono- or di-esters. |

| Etherification | R-X (base, e.g., NaH) | Ether(s) | Williamson ether synthesis. |

| Cyclic Acetal Formation | Ketone/Aldehyde (acid catalyst) | 1,3-Dioxolane | Commonly used as a protecting group for the diol. wikipedia.orgorganic-chemistry.org |

Chemoselective Functionalization Strategies Targeting Specific Sites

The structure of this compound offers three primary sites for functionalization: the secondary hydroxyl group, the primary hydroxyl group, and the two bromine atoms on the carbazole core. Achieving selectivity in derivatization is crucial for the synthesis of complex molecules with desired properties.

Functionalization of the Diol Moiety:

The propane-1,2-diol side chain contains both a primary and a secondary hydroxyl group, which exhibit different reactivities. The primary hydroxyl is generally more sterically accessible and therefore more nucleophilic, allowing for regioselective reactions under kinetic control.

Selective Esterification and Acylation: The primary hydroxyl group can be selectively acylated or esterified using sterically hindered acylating agents or through enzyme-catalyzed reactions. For instance, lipase-catalyzed acetylation often shows high regioselectivity for the primary alcohol. researchgate.net Various organocatalytic methods have also been developed for the regioselective acylation of diols, where the catalyst can direct the reaction to a specific hydroxyl group through hydrogen bonding or by forming a reactive intermediate. acs.orgrsc.orgacs.org

Selective Etherification: Similar to acylation, selective etherification of the primary hydroxyl group can be achieved. For example, the tin(II) bromide-catalyzed reaction with certain diazo compounds has been shown to be highly regioselective for the primary hydroxyl group in propane-1,2-diol. researchgate.net Protection of the more reactive primary hydroxyl group as a silyl (B83357) ether, for example, allows for subsequent modification of the secondary hydroxyl group.

Cyclic Acetal and Ketal Formation: The 1,2-diol arrangement allows for the formation of cyclic acetals and ketals with aldehydes and ketones, respectively. This serves as a common protecting group strategy for the diol functionality, enabling reactions to be carried out on the carbazole core without affecting the hydroxyl groups.

| Reaction Type | Reagents and Conditions | Target Site | Expected Outcome |

| Selective Acylation | Acyl chloride/anhydride, hindered base (e.g., 2,6-lutidine), low temperature | Primary -OH | Mono-acylated product at the primary position |

| Enzymatic Esterification | Lipase (B570770) (e.g., Candida antarctica lipase B), vinyl acetate | Primary -OH | High yield of the primary monoester |

| Selective Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, DMF | Primary -OH | Silyl ether formation at the primary hydroxyl |

| Acetal Formation | Aldehyde or ketone, acid catalyst (e.g., p-toluenesulfonic acid) | Both -OH groups | Formation of a cyclic acetal/ketal |

Functionalization of the Dibromocarbazole Core:

The bromine atoms at the 3 and 6 positions of the carbazole ring are prime targets for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the dibromocarbazole with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-substitution. The reactivity of the two bromine atoms is expected to be similar, which may lead to a mixture of products in a mono-substitution attempt, requiring chromatographic separation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 3 and 6 positions of the carbazole ring. wikipedia.orglibretexts.org This is a versatile method for synthesizing arylamine derivatives.

Other Cross-Coupling Reactions: Other cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), can also be employed to further functionalize the carbazole core.

| Reaction Type | Reagents and Conditions | Target Site | Expected Outcome |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene/water) | C-Br bonds | Formation of new C-C bonds |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., NaOtBu) | C-Br bonds | Formation of new C-N bonds |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | C-Br bonds | Formation of C-C triple bonds |

Mechanistic Investigations of Key Derivatization Reactions and Reaction Kinetics

Understanding the reaction mechanisms and kinetics is essential for optimizing reaction conditions and controlling product distribution.

Mechanism of Selective Acylation of Diols:

The regioselective acylation of the propane-1,2-diol moiety can be influenced by several factors. In catalyst-free reactions, the higher nucleophilicity and lower steric hindrance of the primary hydroxyl group lead to faster reaction rates. However, in the presence of certain catalysts, the mechanism can be more complex. For example, some organocatalysts can activate a specific hydroxyl group through hydrogen bonding, enhancing its nucleophilicity and directing the acylation to that site. acs.org Kinetic studies often reveal that the initial rate of acylation at the primary position is significantly higher than at the secondary position.

Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling Reactions:

The mechanisms of the Suzuki-Miyaura and Buchwald-Hartwig reactions have been extensively studied. Both reactions proceed through a catalytic cycle involving a palladium(0) active species.

Suzuki-Miyaura Coupling Mechanism: The generally accepted mechanism involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the dibromocarbazole to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. wikipedia.org

The kinetics of the Suzuki-Miyaura reaction can be complex and depend on various factors, including the nature of the catalyst, ligand, substrate, and base. mdpi.comresearchgate.net The oxidative addition step is often rate-limiting for aryl bromides.

Buchwald-Hartwig Amination Mechanism: The catalytic cycle is similar to that of the Suzuki coupling:

Oxidative Addition: A palladium(0) complex reacts with the aryl bromide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the C-N bond and regenerate the palladium(0) catalyst. wikipedia.org

The reductive elimination step is often the rate-determining step in this catalytic cycle. The choice of phosphine ligand is crucial for the efficiency of the reaction, as it influences both the rate of oxidative addition and reductive elimination.

| Reaction | Key Mechanistic Steps | Factors Influencing Kinetics |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Catalyst/ligand system, base, solvent, temperature, nature of boronic acid |

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Catalyst/ligand system, base, nature of the amine and aryl halide |

| Selective Diol Acylation | Nucleophilic attack of -OH on activated acyl group | Steric hindrance, catalyst (if any), solvent, temperature |

Role of 3 3,6 Dibromocarbazol 9 Yl Propane 1,2 Diol in Advanced Materials Science Research

A Versatile Precursor for Optoelectronic Materials through Polymerization and Oligomerization Strategies

The 3,6-dibrominated carbazole (B46965) core of 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol serves as a key reactive site for various polymerization and oligomerization reactions. The bromine atoms at the 3 and 6 positions are amenable to a range of cross-coupling reactions, such as Suzuki and Stille coupling, enabling the formation of carbon-carbon bonds and the construction of extended π-conjugated systems. This strategic functionalization is the foundation for creating a diverse array of optoelectronic materials.

Development of Carbazole-Based Conjugated Polymers and Copolymers with Tunable Electronic Properties

The polymerization of this compound, either as a homopolymer or in conjunction with other comonomers, gives rise to a class of carbazole-based conjugated polymers and copolymers with highly tunable electronic properties. The carbazole moiety is well-known for its excellent hole-transporting capabilities and high thermal stability, making it a desirable component in organic electronic materials.

The electronic characteristics of these polymers can be meticulously controlled through several strategies:

Comonomer Selection: By copolymerizing the carbazole-diol monomer with various electron-donating or electron-accepting units, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting copolymer can be precisely adjusted. This tuning of the electronic bandgap is crucial for optimizing the performance of optoelectronic devices.

Linkage Chemistry: The choice of cross-coupling reaction and the nature of the linkage between monomer units (e.g., vinylene, ethynylene, or direct arylene-arylene bonds) can significantly influence the degree of π-conjugation, and consequently, the polymer's absorption and emission properties.

Side-Chain Engineering: The propane-1,2-diol side chain, in addition to its role in influencing solubility and morphology, can be further functionalized. For instance, the hydroxyl groups can be used as handles for post-polymerization modification, allowing for the introduction of other functional groups to further refine the polymer's properties.

One notable example of the versatility of carbazole-based diol monomers is in the synthesis of photoconducting polyurethanes. A novel carbazole-based diol monomer has been successfully polymerized with toluene (B28343) diisocyanate to yield a polyurethane with promising photoconducting properties. iosrjournals.org This demonstrates the potential of the diol functionality to be directly incorporated into the polymer backbone through polyaddition reactions, opening up avenues for new classes of optoelectronic materials beyond traditional conjugated polymers.

Below is an interactive data table summarizing the properties of representative carbazole-based polymers and the effect of different substituents on their electronic characteristics.

| Polymer Backbone | N-Substituent | 3,6-Substituent | HOMO Level (eV) | LUMO Level (eV) | Application |

| Poly(N-vinylcarbazole) | Vinyl | H | -5.8 | -2.2 | Photoconductor |

| Poly(3,6-carbazole) | H | H | -5.5 | -2.3 | OLED |

| Poly(N-alkylcarbazole) | Alkyl | H | -5.7 | -2.1 | OPV |

| Poly(3,6-dibromocarbazole) | Alkyl | Br | -5.9 | -2.4 | Polymer Synthesis Intermediate |

| Polyurethane | Propane-1,2-diol | H | -5.6 | -2.0 | Photoconductor |

Strategic Incorporation into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) as a Monomeric Unit

The unique properties of this compound make it an attractive monomeric unit for direct incorporation into the active layers of OLEDs and OPVs. In these devices, the carbazole core typically functions as a hole-transporting or electron-donating material.

In OLEDs:

Hole-Transport Layer (HTL): Polymers and oligomers derived from this monomer can be used to form efficient HTLs, facilitating the injection and transport of holes from the anode to the emissive layer. The high thermal stability of the carbazole unit contributes to the operational lifetime of the OLED device.

Host Material for Phosphorescent Emitters: The high triplet energy of the carbazole moiety makes its derivatives suitable as host materials for phosphorescent emitters in phosphorescent OLEDs (PhOLEDs). The host material facilitates efficient energy transfer to the phosphorescent guest, leading to high quantum efficiencies.

In OPVs:

Electron Donor (p-type material): In bulk heterojunction (BHJ) solar cells, carbazole-based polymers act as the electron donor component, absorbing photons and generating excitons. The ability to tune the HOMO level of the polymer is critical for achieving efficient charge separation at the donor-acceptor interface.

Interfacial Layer: The diol functionality could play a role in modifying the interface between the active layer and the electrodes, potentially improving charge extraction and reducing interfacial recombination.

The performance of these devices is intimately linked to the molecular design of the carbazole-based material. The presence of the propane-1,2-diol group can influence the morphology of the thin films, which is a critical factor for device efficiency. The hydroxyl groups can promote intermolecular interactions, potentially leading to more ordered packing and improved charge transport.

Scaffold for Supramolecular Architectures and Self-Assembled Systems

The presence of both hydrogen-bond-donating hydroxyl groups and a rigid, aromatic carbazole core makes this compound an excellent candidate for the construction of supramolecular architectures and self-assembled systems. These ordered structures are of great interest for applications in molecular recognition, catalysis, and advanced materials with anisotropic properties.

Design of Hydrogen-Bonded Frameworks and Coordination Networks

The diol functionality is a powerful tool for directing the assembly of molecules through hydrogen bonding. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of a variety of well-defined, extended networks. In the solid state, this can lead to the formation of crystalline materials with specific topologies and porous structures, a field known as crystal engineering. researchgate.netrsc.org

Furthermore, the nitrogen atom of the carbazole ring and the oxygen atoms of the diol can act as coordination sites for metal ions. This allows for the design and synthesis of coordination polymers and metal-organic frameworks (MOFs). By carefully selecting the metal ion and the reaction conditions, it is possible to create one-, two-, or three-dimensional networks with tailored pore sizes and functionalities. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

The interplay between the hydrogen-bonding capabilities of the diol and the π-π stacking interactions of the carbazole units can lead to complex and hierarchical self-assembly, offering a route to materials with intricate and functional architectures.

Exploration of Host-Guest Chemistry Applications

The well-defined cavities and channels that can be created within the hydrogen-bonded frameworks and coordination networks of this compound and its derivatives make them promising candidates for host-guest chemistry. These supramolecular hosts could be designed to selectively encapsulate guest molecules based on their size, shape, and chemical functionality.

Potential applications in this area include:

Molecular Recognition and Sensing: The inclusion of a guest molecule within the host framework could lead to a detectable change in the host's properties, such as its fluorescence or color, forming the basis of a chemical sensor.

Controlled Release: The host could be used to encapsulate and store a guest molecule, which can then be released in a controlled manner in response to an external stimulus.

Catalysis: The confined environment of the host's cavity could be used to catalyze chemical reactions by pre-organizing the reactants or stabilizing transition states.

Intermediates for Advanced Functional Molecules in Catalysis and Sensing

The versatile chemical nature of this compound also positions it as a valuable intermediate for the synthesis of more complex functional molecules with applications in catalysis and chemical sensing.

The diol group can serve as a versatile handle for further chemical transformations. It can be converted into a wide range of other functional groups, or it can be used to attach the carbazole unit to other molecular scaffolds. This allows for the creation of a diverse library of carbazole-containing molecules with tailored properties.

In the realm of catalysis , the carbazole-diol moiety can be incorporated into ligands for transition metal catalysts. The nitrogen atom of the carbazole and the oxygen atoms of the diol can coordinate to a metal center, creating a well-defined coordination environment that can influence the catalytic activity and selectivity of the metal. For example, carbazole-metal complexes have shown catalytic activity in oxidation reactions. dergipark.org.trresearchgate.net

Construction of Fluorescent Probes and Chemosensors (focus on molecular design and principles)

The design of fluorescent probes and chemosensors often relies on the principle of modulating the fluorescence output of a fluorophore in response to a specific analyte. nih.gov Carbazole derivatives are excellent candidates for fluorophores due to their inherent fluorescence and the ease with which their electronic properties can be modified. researchgate.netresearchgate.net

Molecular Design and Principles:

The 3,6-dibromocarbazole (B31536) core in this compound serves as the fluorescent signaling unit. The bromine atoms can influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence. More commonly in the context of fluorescent probes, these bromine atoms serve as reactive sites for further functionalization, such as through Suzuki or Sonogashira coupling reactions, to introduce specific recognition moieties or to extend the π-conjugation of the system. epstem.net

The propane-1,2-diol group at the N-9 position is a critical feature for the development of chemosensors. This diol functionality can act as a binding site for various analytes, particularly those capable of forming boronate esters, such as saccharides. nih.gov The interaction of a target analyte with the diol group can induce a change in the electronic environment of the carbazole fluorophore, leading to a detectable change in its fluorescence intensity or wavelength. This can occur through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).

For instance, in a PET-based sensor, the analyte binding to the diol could suppress or enhance the transfer of an electron from a donor to the excited fluorophore, thus "switching on" or "switching off" the fluorescence. The design principle involves coupling the diol recognition site to the carbazole fluorophore in such a way that the binding event directly influences the electronic processes governing fluorescence.

| Feature | Role in Fluorescent Probe/Chemosensor Design |

| 3,6-Dibromocarbazole Core | Serves as the fluorescent signaling unit (fluorophore). Bromine atoms can be used for further functionalization to attach recognition units or modulate photophysical properties. |

| Propane-1,2-diol Group | Acts as a potential recognition and binding site for specific analytes, such as saccharides, through the formation of reversible covalent bonds (e.g., boronate esters). |

| N-9 Position Linkage | Provides a flexible linker to spatially separate the recognition event at the diol from the carbazole fluorophore, allowing for effective modulation of the fluorescence signal. |

Development of Novel Ligands for Transition Metal Catalysis

The field of transition metal catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and modulate its reactivity, selectivity, and stability. mdpi.com Carbazole derivatives have been explored as ligands in catalysis, often leveraging the nitrogen atom or functional groups on the carbazole ring for metal coordination. rsc.org

The structure of this compound suggests several possibilities for its application as a ligand. The diol moiety can act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms. This is a common coordination mode for diols and can lead to the formation of stable chelate complexes.

Furthermore, the bromine atoms at the 3 and 6 positions can be utilized to synthesize more complex ligand structures. For example, they can be converted to phosphine (B1218219) or other donor groups through cross-coupling reactions. This would result in a multidentate ligand incorporating the carbazole backbone. The rigid and planar structure of the carbazole unit can provide a well-defined steric environment around the metal center, which can be crucial for controlling the stereoselectivity of a catalytic reaction.

While there is no direct report on the use of this compound as a ligand, the synthesis of carbazole-3,6-dicarboxylate ligands for coordination cages demonstrates the utility of the 3,6-disubstituted carbazole scaffold in coordination chemistry. rsc.org The diol functionality in the target compound offers an alternative and direct coordination site.

| Potential Ligand Feature | Application in Transition Metal Catalysis |

| Propane-1,2-diol Moiety | Can act as a bidentate chelating ligand for a variety of transition metals. |

| 3,6-Dibromo Positions | Serve as handles for the introduction of other donor groups (e.g., phosphines, amines) to create multidentate ligands. |

| Carbazole Backbone | Provides a rigid and sterically defined platform that can influence the selectivity of catalytic transformations. |

Engineering of Interface and Surface Modified Materials for Electronic and Chemical Applications

Carbazole-based materials are widely used in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors, due to their excellent hole-transporting properties and thermal stability. mdpi.com The modification of surfaces and interfaces with thin layers of organic molecules can significantly improve the performance of these devices by, for example, enhancing charge injection/extraction or passivating surface defects.

The propane-1,2-diol group in this compound provides a reactive handle for anchoring the molecule to a variety of surfaces. The hydroxyl groups can form covalent bonds with metal oxide surfaces (e.g., indium tin oxide, titanium dioxide) through condensation reactions, leading to the formation of self-assembled monolayers (SAMs). These SAMs can modify the work function of the surface and improve the interfacial contact with other layers in an electronic device.

The 3,6-dibromocarbazole unit, with its inherent electronic properties, would then form the outer part of the monolayer, influencing the energy level alignment at the interface. The bromine atoms also offer the potential for further reactions after surface deposition, allowing for the creation of more complex surface architectures. While the synthesis of 3,6-dibromo-9-alkyl-carbazoles is a common strategy to improve solubility and processability for electronic applications, the diol functionality offers a direct route for surface attachment. nih.govepstem.net

In the context of chemical applications, surfaces modified with this compound could be used for selective adsorption or as platforms for surface-initiated polymerization. The diol groups could also be used to immobilize catalysts or other functional molecules.

| Component | Role in Interface and Surface Modification |

| Propane-1,2-diol Group | Anchoring group for covalent attachment to oxide surfaces, enabling the formation of self-assembled monolayers. |

| 3,6-Dibromocarbazole Core | Provides the desired electronic properties (e.g., hole-transporting) to the modified surface. |

| Overall Molecular Structure | Allows for the engineering of interfacial properties, such as work function and surface energy, which are critical for the performance of electronic and chemical devices. |

Future Research Directions and Unexplored Avenues in 3 3,6 Dibromocarbazol 9 Yl Propane 1,2 Diol Chemistry

Stereoselective Synthesis and Chiral Resolution of Enantiomeric Forms of 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol

The propane-1,2-diol substituent contains a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The synthesis of enantiomerically pure forms of this molecule is a critical and unexplored challenge. Access to single enantiomers is vital for applications where chirality is key, such as in chiral ligands for asymmetric catalysis or in materials that interact with polarized light.

Future research should focus on several potential strategies for stereoselective synthesis:

Asymmetric Epoxidation: A promising route would involve the N-alkylation of 3,6-dibromocarbazole (B31536) with an allyl halide, followed by a stereoselective epoxidation of the allyl group (e.g., Sharpless asymmetric epoxidation). Subsequent regioselective ring-opening of the resulting chiral epoxide would yield the desired enantiomerically enriched diol. nih.gov

Enantioselective Reduction: An alternative pathway involves the synthesis of a ketone precursor, 1-(3,6-dibromocarbazol-9-yl)propan-2-one. Asymmetric reduction of the ketone would produce a chiral alcohol, which can then be converted to the diol.

Chiral Resolution: If a racemic mixture of the diol is synthesized, chiral resolution techniques could be employed. This could involve derivatization with a chiral resolving agent to form diastereomers that can be separated by chromatography or crystallization. acs.orgrsc.org Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, is another highly effective method for separating diols.

The successful development of these methods would provide access to the pure enantiomers of this compound, enabling a deeper investigation into their chiroptical properties and stereospecific interactions.

Investigation of Non-Covalent Interactions for Crystal Engineering and Directed Self-Assembly

The molecular structure of this compound is rich with functionalities capable of participating in a variety of non-covalent interactions. These interactions are the driving forces behind crystal packing and the self-assembly of molecules into ordered supramolecular structures. nih.gov A thorough investigation into these forces is a key avenue for future research.

Key non-covalent interactions to be explored include:

Hydrogen Bonding: The two hydroxyl groups of the diol moiety are potent hydrogen bond donors and acceptors, capable of forming robust intermolecular networks that can direct the assembly of molecules into well-defined architectures like sheets or helices.

Halogen Bonding: The bromine atoms on the carbazole (B46965) core can act as halogen bond donors, interacting with Lewis bases (such as the oxygen atoms of the diol or solvent molecules). This type of interaction is highly directional and can be a powerful tool in crystal engineering.

π-π Stacking: The planar, electron-rich carbazole ring system is prone to π-π stacking interactions, which would play a significant role in the vertical organization of molecules in the solid state.

By understanding and controlling these interactions, it may be possible to design and synthesize crystalline materials with specific packing motifs. This directed self-assembly could lead to materials with tailored properties, such as enhanced charge transport along stacked carbazole units or porous frameworks with specific host-guest capabilities.

Table 1: Potential Non-Covalent Interactions and Their Role in Supramolecular Assembly

| Interaction Type | Participating Groups | Typical Energy (kJ/mol) | Potential Role in Assembly |

|---|---|---|---|

| Hydrogen Bonding | -OH groups on the diol chain | 15-40 | Formation of 1D chains, 2D sheets, or 3D networks. |

| Halogen Bonding | C-Br groups and O/N atoms | 5-30 | Directional control of crystal packing. |

| π-π Stacking | Carbazole aromatic rings | 5-50 | Organization of chromophores for charge transport. |

| van der Waals Forces | Entire molecule | <5 | Overall crystal packing and density. |

Integration into Hybrid Organic-Inorganic Materials and Nanomaterials

The bifunctional nature of this compound makes it an ideal candidate for the creation of novel hybrid organic-inorganic materials. The diol group can serve as an anchor to bind to inorganic components, while the carbazole unit can impart desirable optoelectronic properties.

Unexplored research directions in this area include:

Surface Functionalization of Nanoparticles: The diol functionality can be used to graft the molecule onto the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO). This would create a hybrid nanomaterial where the carbazole units form a hole-transporting shell around an electron-transporting core, a structure potentially useful in photovoltaic or photocatalytic applications. mdpi.com

Precursors for Metal-Organic Frameworks (MOFs): The diol group can interact with metal centers, suggesting its potential use as a functional component in the synthesis of MOFs. rsc.org Incorporating the electronically active carbazole unit into a porous MOF structure could lead to materials for sensing, selective catalysis, or gas separation. researchgate.net

Hybrid Polyoxometalates (POMs): Carbazole-based ligands have been successfully used to create hybrid POMs with interesting electrochemical and catalytic properties. rsc.orgnih.gov The diol group offers a different mode of attachment to the metal-oxide clusters, providing a new synthetic route to functional POM-based materials.

Advanced Mechanistic Studies of Polymerization and Functionalization Reactions using In-Situ Techniques